molecular formula C13H11ClN2O B5890669 2-chloro-4-methyl-N-pyridin-3-ylbenzamide

2-chloro-4-methyl-N-pyridin-3-ylbenzamide

Cat. No.: B5890669
M. Wt: 246.69 g/mol
InChI Key: KTCRSSOMNAGREZ-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-pyridin-3-ylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position, a methyl group at the 4-position, and a pyridin-3-yl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-pyridin-3-ylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-4-methylbenzoic acid with pyridin-3-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 2-chloro-4-methylbenzoic acid and pyridin-3-ylamine, are fed into the reactor along with the coupling agent and catalyst, and the product is continuously collected .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield a new amide derivative, while oxidation may produce a carboxylic acid .

Scientific Research Applications

2-chloro-4-methyl-N-pyridin-3-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-N-phenylbenzamide
  • 2-chloro-4-methyl-N-pyridin-2-ylbenzamide
  • 2-chloro-4-methyl-N-pyridin-4-ylbenzamide

Uniqueness

2-chloro-4-methyl-N-pyridin-3-ylbenzamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications .

Properties

IUPAC Name

2-chloro-4-methyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-5-11(12(14)7-9)13(17)16-10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCRSSOMNAGREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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